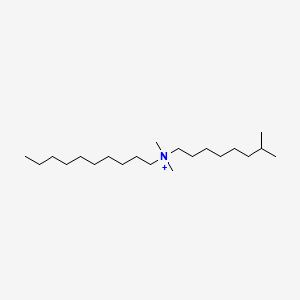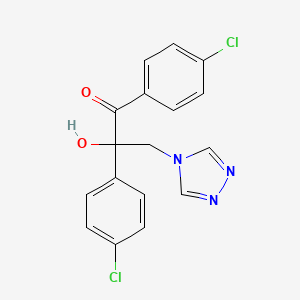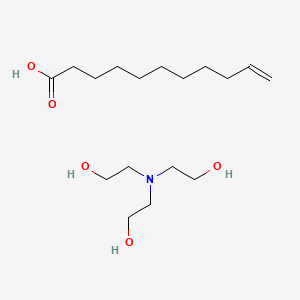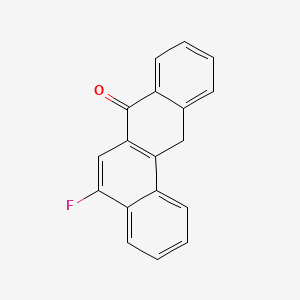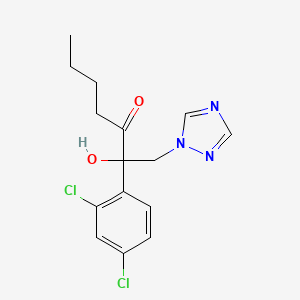
8-Ethoxycarbonylamino-3-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethoxycarbonylamino-3-carboline is a chemical compound with the molecular formula C14H13N3O2 and a molecular weight of 255.2719 . It belongs to the class of β-carboline alkaloids, which are known for their diverse biological activities and pharmacological potential . This compound is characterized by its tricyclic, pyridine-fused indole framework.
Métodos De Preparación
The synthesis of 8-Ethoxycarbonylamino-3-carboline involves several key steps. One common method is the thermolysis of substituted 4-aryl-3-azidopyridines . This reaction typically requires specific conditions, such as elevated temperatures and the presence of a catalyst. Another approach involves the Pictet-Spengler reaction, which is a classic method for synthesizing β-carbolines from tryptamines and aldehydes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and yield.
Análisis De Reacciones Químicas
8-Ethoxycarbonylamino-3-carboline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the nitrogen atom is present.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
8-Ethoxycarbonylamino-3-carboline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a valuable tool for investigating cellular processes and interactions.
Mecanismo De Acción
The mechanism of action of 8-Ethoxycarbonylamino-3-carboline involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain . This action is beneficial in conditions where acetylcholine levels are deficient, such as Alzheimer’s disease. The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.
Comparación Con Compuestos Similares
8-Ethoxycarbonylamino-3-carboline can be compared to other β-carboline alkaloids, such as harmane and harmine . While these compounds share a similar core structure, they differ in their substituents and biological activities. For example:
Harmane: Known for its sedative and antidepressant effects.
Harmine: Exhibits strong acetylcholinesterase inhibitory activity and potential anti-cancer properties.
The uniqueness of this compound lies in its specific ethoxycarbonylamino group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
79642-33-4 |
|---|---|
Fórmula molecular |
C14H13N3O2 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
ethyl N-(5H-pyrido[4,3-b]indol-6-yl)carbamate |
InChI |
InChI=1S/C14H13N3O2/c1-2-19-14(18)17-12-5-3-4-9-10-8-15-7-6-11(10)16-13(9)12/h3-8,16H,2H2,1H3,(H,17,18) |
Clave InChI |
QFORYOMYTXWXTQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC=CC2=C1NC3=C2C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



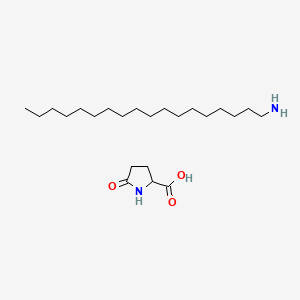
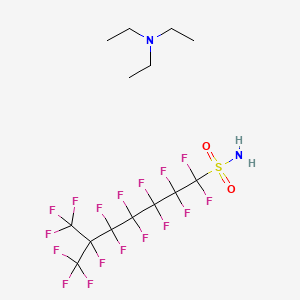
![1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene](/img/structure/B12680427.png)
